molecular formula C13H18BrN B14786909 N-(4-bromocyclohexyl)-N-methylaniline

N-(4-bromocyclohexyl)-N-methylaniline

Cat. No.: B14786909
M. Wt: 268.19 g/mol
InChI Key: POBYUHDGVNBBFD-UHFFFAOYSA-N
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Description

N-(4-bromocyclohexyl)-N-methylaniline: is an organic compound that features a bromine atom attached to a cyclohexyl ring, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromocyclohexyl)-N-methylaniline typically involves the bromination of cyclohexylamine followed by a coupling reaction with N-methylaniline. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the cyclohexyl ring . The subsequent coupling reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromocyclohexyl)-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.

    Oxidation Reactions: Potassium permanganate, chromium trioxide.

    Reduction Reactions: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Cyclohexanone derivatives.

    Reduction Reactions: Cyclohexylamine derivatives.

    Coupling Reactions: Various aryl or alkyl-substituted aniline derivatives.

Scientific Research Applications

N-(4-bromocyclohexyl)-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromocyclohexyl)-N-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the aniline group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity .

Comparison with Similar Compounds

    N-(4-bromophenyl)-N-methylaniline: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

    N-(4-chlorocyclohexyl)-N-methylaniline: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(4-bromocyclohexyl)-N-ethylamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: N-(4-bromocyclohexyl)-N-methylaniline is unique due to the presence of the bromine atom on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. The combination of the cyclohexyl ring and the aniline group provides a distinct structural framework that can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

N-(4-bromocyclohexyl)-N-methylaniline

InChI

InChI=1S/C13H18BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-6,11,13H,7-10H2,1H3

InChI Key

POBYUHDGVNBBFD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(CC1)Br)C2=CC=CC=C2

Origin of Product

United States

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